N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
Description
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a thiazole-derived compound characterized by a unique azepane-1-sulfonylphenyl substituent at the 4-position of the thiazol-2(3H)-ylidene core. The Z-configuration of the imine bond, pyridin-3-ylmethyl group at the 3-position, and 4-methylaniline moiety contribute to its structural complexity. Its synthesis likely follows established routes for thiazole derivatives, involving cyclocondensation of thioureas with α-halo ketones or analogous intermediates .
Properties
Molecular Formula |
C28H30N4O2S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-N-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H30N4O2S2/c1-22-8-12-25(13-9-22)30-28-32(20-23-7-6-16-29-19-23)27(21-35-28)24-10-14-26(15-11-24)36(33,34)31-17-4-2-3-5-18-31/h6-16,19,21H,2-5,17-18,20H2,1H3 |
InChI Key |
BTJNPCDXGGBGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CC5=CN=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6)
- Key Differences : Replaces the thiazole core with a benzo[d]thiazole ring and introduces a 4-fluoro substituent. The aniline group in the target compound is substituted with a benzamide moiety.
- Implications: The benzo[d]thiazole system may enhance aromatic stacking interactions, while the fluorine atom could improve metabolic stability.
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (CAS: 844463-59-8)
- Key Differences : Features a 2-methoxyethyl group at the 3-position of the thiazole ring instead of the pyridin-3-ylmethyl group.
Functional Analogues with Pyridine and Thiazole Motifs
N-[(2Z)-5-(1-methylethyl)-1,3-thiazol-2(3H)-ylidene]-2-pyridin-3-ylacetamide
- Key Differences : Lacks the azepane-1-sulfonylphenyl group but retains a pyridine substituent. The isopropyl group at the 5-position of the thiazole ring may sterically hinder interactions compared to the 4-methylaniline group.
- Implications : Simplified structure with fewer polar groups may reduce target specificity but improve synthetic accessibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via fragment-based methods.
Research Findings and Implications
- Solubility : The pyridin-3-ylmethyl group may enhance aqueous solubility compared to aliphatic substituents (e.g., 2-methoxyethyl), as observed in related compounds .
- Synthetic Challenges : The azepane-sulfonylphenyl moiety requires multi-step synthesis, including sulfonylation and cyclocondensation, which may limit yield compared to simpler analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
